1-Naphthol, 4-amino-, hydrochloride
Description
1-Naphthol, 4-amino-, hydrochloride is a chemical compound with the molecular formula C10H9NO·HCl. It is a derivative of naphthalene, where an amino group is attached to the fourth position and a hydroxyl group is attached to the first position of the naphthalene ring. This compound is commonly used in various chemical syntheses and has significant applications in scientific research.
Properties
IUPAC Name |
(4-hydroxynaphthalen-1-yl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6,12H,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBQTRARWCKEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5959-56-8 | |
| Record name | 4-Amino-1-naphthol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5959-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1-naphthol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenol, 4-amino-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-AMINO-1-NAPHTHOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BK4F3B6ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthol, 4-amino-, hydrochloride can be synthesized through the reduction of 1,4-nitrosonaphthol. This process involves the following steps:
Reduction of 1,4-nitrosonaphthol: The nitroso compound is dissolved in an alkaline solution, typically using sodium hydroxide. Sodium hydrosulfite is then added to reduce the nitroso group to an amino group.
Precipitation: The resulting solution is acidified with hydrochloric acid to precipitate 1-naphthol, 4-amino-, hydrochloride as a solid.
Industrial Production Methods: In industrial settings, the production of 1-naphthol, 4-amino-, hydrochloride often involves large-scale reduction processes using similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Naphthol, 4-amino-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,4-naphthoquinone.
Reduction: It can be reduced to form various derivatives, such as 4-aminoalkyl-1-naphthol.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium hydrosulfite and hydrogen gas are commonly used reducing agents.
Substitution: Reagents such as diazonium salts are used for substitution reactions.
Major Products:
Oxidation: 1,4-naphthoquinone.
Reduction: 4-aminoalkyl-1-naphthol derivatives.
Substitution: Various substituted naphthol derivatives.
Scientific Research Applications
Applications Overview
| Field | Application |
|---|---|
| Dyes and Pigments | Key intermediate in azo dye production, used in textiles and printing due to vibrant colors and stability. |
| Pharmaceuticals | Synthesis of analgesics and anti-inflammatory drugs, offering effective pain relief with fewer side effects. |
| Analytical Chemistry | Employed in colorimetric assays for metal ion detection; useful for environmental monitoring and quality control. |
| Biotechnology | Used as a reagent for protein detection, aiding in drug development and disease research. |
| Cosmetic Industry | Utilized for its antioxidant properties in skin care formulations. |
Dyes and Pigments
4-Amino-1-naphthol hydrochloride is primarily used as an intermediate in the production of azo dyes. These dyes are widely applied in textiles and printing due to their vibrant colors and stability under various conditions. The compound's ability to form stable azo bonds makes it essential for creating high-quality dyes that meet industry standards .
Pharmaceuticals
In the pharmaceutical sector, this compound is involved in synthesizing various drugs, particularly analgesics and anti-inflammatory medications. Its derivatives are noted for providing effective pain relief while minimizing side effects compared to traditional painkillers . For example, it has been used to prepare compounds like 2-allyl-4-amino-1-naphthol hydrochloride, which has antihemorrhagic properties .
Analytical Chemistry
4-Amino-1-naphthol hydrochloride plays a significant role in analytical chemistry as a reagent for detecting metal ions through colorimetric assays. This application is crucial for environmental monitoring, allowing researchers to assess the presence of heavy metals in water samples efficiently . The simplicity and cost-effectiveness of these assays make them valuable tools in laboratories.
Biotechnology
In biotechnology, the compound is utilized for protein analysis and characterization. It serves as a reagent that aids researchers in detecting proteins, which is essential for various applications including drug development and understanding disease mechanisms . The ability to identify protein interactions can lead to significant advancements in therapeutic research.
Cosmetic Industry
The antioxidant properties of 4-amino-1-naphthol hydrochloride make it beneficial in formulating skin care products. It helps protect the skin from oxidative stress, improving overall skin health. Its inclusion in cosmetic formulations can enhance product efficacy by providing additional protective benefits against environmental factors .
Case Study 1: Azo Dye Production
A study highlighted the effectiveness of 4-amino-1-naphthol hydrochloride as an intermediate in synthesizing azo dyes, demonstrating its ability to produce dyes with high stability and color intensity suitable for industrial applications .
Case Study 2: Pharmaceutical Synthesis
Research conducted on the synthesis of analgesics using this compound showed that derivatives produced from 4-amino-1-naphthol hydrochloride exhibited significant analgesic activity with reduced side effects compared to conventional drugs .
Mechanism of Action
The mechanism of action of 1-naphthol, 4-amino-, hydrochloride involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups allow the compound to participate in various chemical reactions, such as forming covalent bonds with other molecules. The pathways involved include:
Electrophilic Attack: The hydroxyl group can undergo electrophilic attack, leading to the formation of various derivatives.
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming new compounds.
Comparison with Similar Compounds
- 4-Amino-1-naphthalenesulfonic acid
- 5-Amino-2-naphthalenesulfonic acid
- 6-Amino-2-naphthoic acid
- 1-Hydroxy-2-naphthoic acid
Comparison: 1-Naphthol, 4-amino-, hydrochloride is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Additionally, its hydrochloride form enhances its solubility in water, making it more versatile for various applications .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 1-Naphthol, 4-amino-, hydrochloride in the presence of structurally similar compounds like duloxetine hydrochloride (DUL)?
- Methodology : Derivative spectrophotometric techniques, such as the first derivative of ratio spectra (1DD) and dual-wavelength (DWL) methods, are effective. For 1DD, wavelengths of 251 nm (DUL) and 305.2 nm (1-Naphthol) enable selective quantification without interference. DWL uses absorbance differences at paired wavelengths (e.g., 221.4/235.6 nm for DUL and 247.8/297 nm for 1-Naphthol) to cancel out cross-interference. These methods are validated per ICH guidelines for linearity (e.g., 2–20 μg/mL for 1-Naphthol), accuracy (>98%), and precision (RSD <2%) .
Q. How is 1-Naphthol, 4-amino-, hydrochloride utilized as a synthetic intermediate in organic chemistry?
- Applications : It serves as a precursor for synthesizing s-triazine derivatives (e.g., 2-(3-aminophenol)-6-(4-amino-1-naphthol)-4-chloro-s-triazine) and 4-aminoalkyl-1-naphthol derivatives. Its amino and hydroxyl groups facilitate nucleophilic substitutions and coupling reactions, enabling structural diversification in heterocyclic chemistry .
Q. What safety precautions are critical when handling 1-Naphthol, 4-amino-, hydrochloride in laboratory settings?
- Safety Protocols : The compound is classified as a skin/eye irritant (Hazard Statement: Eye Irrit. 2). Use personal protective equipment (PPE), including gloves and goggles. Avoid inhalation and ensure proper ventilation. Storage conditions should adhere to technical-grade chemical standards (e.g., dry, well-sealed containers) .
Advanced Research Questions
Q. How can spectral overlap challenges between 1-Naphthol, 4-amino-, hydrochloride and co-existing analytes be resolved in UV-Vis spectrophotometry?
- Advanced Techniques :
- Derivative Ratio Spectra (1DD) : Enhances selectivity by amplifying differences in overlapping spectra. Smoothing factors (Dk) and scaling factors are optimized to minimize noise .
- Mean Centering of Ratio Spectra (MCR) : Measures mean-centered values at 226 nm, improving sensitivity for trace quantification in multicomponent systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
